molecular formula C20H19ClFNO2 B2669301 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2097909-95-8

2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2669301
CAS RN: 2097909-95-8
M. Wt: 359.83
InChI Key: JSLLFOVJFWRHMM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H19ClFNO2 and its molecular weight is 359.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research on derivatives similar to 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one has shown promising applications in the field of synthetic chemistry and biology. For instance, the synthesis of coumarin derivatives has been explored for their antimicrobial activities. This involves the reaction of specific pyrano benzopyran derivatives with a variety of reagents, demonstrating the compound's relevance in creating biologically active molecules (Al-Haiza, Mostafa, & El-kady, 2003).

Organic Electronics Applications

In the realm of materials science, especially in organic electronics, the solubilities of related benzofuran derivatives have been studied to enhance the performance of organic photovoltaic devices. By understanding the Hansen solubility parameters of these materials, researchers have identified new solvents that improve device efficiency, highlighting the compound's significance in developing advanced energy materials (Walker et al., 2011).

Optical and Electronic Properties

Further studies on benzofuran and pyrrolidine derivatives have focused on their optical properties for potential applications in phosphorescent materials and electronic devices. The synthesis and characterization of these compounds reveal specific wavelengths at which they absorb and emit light, indicating their utility in the development of novel optical materials (Xi-cun, 2013).

Medicinal Chemistry

In medicinal chemistry, certain pyrrolidine and benzofuran derivatives are explored for their potential as calcium-channel antagonists, suggesting their utility in drug discovery efforts for diseases associated with calcium channel dysfunction. The specific orientation and stereochemistry of these compounds are critical for their bioactivity, underscoring the importance of detailed synthetic strategies (Linden et al., 2011).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO2/c21-17-2-1-3-18(22)16(17)11-20(24)23-8-6-15(12-23)13-4-5-19-14(10-13)7-9-25-19/h1-5,10,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLLFOVJFWRHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one

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